molecular formula C6H6N2O2S B2711889 Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- CAS No. 5719-34-6

Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-

Cat. No. B2711889
CAS RN: 5719-34-6
M. Wt: 170.19
InChI Key: RCZJDYOOUXZORM-UHFFFAOYSA-N
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Description

Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- is a compound that has been studied for its potential applications in various fields. It has been found to be an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells . It is nonfluorescent and absorbs near-visible radiation with about 60% higher efficiency .


Synthesis Analysis

The synthesis of Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- involves thionation of nucleobases . This process is easy to perform, and the resulting compound can be readily incorporated into DNA and RNA . Other synthesis methods involve the use of readily available starting materials, specifically, β-enaminoester .


Molecular Structure Analysis

The molecular structure of Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- is complex and has been studied using various spectroscopic and computational methods . Steady-state absorption and emission spectra are combined with transient absorption spectroscopy and CASPT2 calculations to delineate the electronic relaxation mechanisms of both pyrimidine derivatives in aqueous and acetonitrile solutions .


Chemical Reactions Analysis

Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- is known to efficiently populate the long-lived and reactive triplet state generating singlet oxygen with a quantum yield of about 80% independent of solvent . This property makes it an effective photosensitizer .

Scientific Research Applications

Photosensitizer for Cancer Cells

Thieno[3,4-d]pyrimidin-4(3H)-thione, a derivative of Thieno[3,4-d]pyrimidine, has been identified as an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells . It absorbs near-visible radiation with about 60% higher efficiency and can generate singlet oxygen with a quantum yield of about 80% independent of solvent . It has shown high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells both under normoxic and hypoxic conditions .

DNA and RNA Probe

Thieno[3,4-d]pyrimidin-4(3H)-thione can be readily incorporated into DNA and RNA, making it a potential probe for these genetic materials .

Heavy-Atom-Free PDT Agent

Thieno[3,4-d]pyrimidin-4(3H)-thione has been identified as a promising heavy-atom-free photodynamic therapy (PDT) agent . Its potential has been demonstrated through combined spectroscopic, computational, and in vitro data .

Multi-Targeted Kinase Inhibitors

Pyrrolo[2,3-d]pyrimidine derivatives, which are structurally similar to Thieno[3,4-d]pyrimidine, have been synthesized as potential multi-targeted kinase inhibitors . These compounds have shown promising cytotoxic effects against different cancer cell lines .

Apoptosis Inducers

Pyrrolo[2,3-d]pyrimidine derivatives have also been identified as potential apoptosis inducers . They have been found to induce cell cycle arrest and apoptosis in HepG2 cells .

Anticancer Activity

Thieno[3,4-d]pyrimidine derivatives have been reported to exhibit anticancer activity . For example, thiazolopyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines and primary CLL cells .

Mechanism of Action

The mechanism of action of Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- is related to its ability to generate singlet oxygen . This makes it an effective photosensitizer for cancer cells, exhibiting high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells both under normoxic and hypoxic conditions .

Future Directions

The future directions for Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- include further development of photosensitizers based on the thionation of thieno[3,4-d]pyrimidine derivatives . The excellent potential of this compound as a heavy-atom-free PDT agent paves the way for its use in cancer treatment .

properties

IUPAC Name

5,7-dihydro-1H-thieno[3,4-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H2,(H2,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZJDYOOUXZORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-

CAS RN

5719-34-6
Record name 5,7-DIHYDROTHIENO(3,4-D)PYRIMIDINE-2,4-DIOL
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the suspension of 2-(ethylthio)thieno[3,4-d]pyrimidin-4-(3H, 5H, 7H)-one (2.88 g, 13.45 mmol) in water (20 mL) was added 2.0 mL of cone. HCl and 4.0 mL of AcOH. The reaction was heated at reflux overnight then cooled and the solid collected by filtration, washed with water and methanol, evaporated and dried to obtain a white solid thieno[3,4-d]pyrimidine-2,4-(1H, 3H, 5H, 7H)-dione (1.80 g, 80%). Without further purification, the crude product was used directly in the next step.
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three

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